3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAWWPBKFRBPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224676 | |
| Record name | Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-40-6 | |
| Record name | Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Alkylation
The most widely reported method involves alkylation of 4-chloro-1H-pyrazole with 3-(bromomethyl)benzoic acid under basic conditions. This single-step reaction proceeds via an Sₙ2 mechanism, where the pyrazole nitrogen attacks the electrophilic carbon of the benzyl bromide derivative.
Representative Procedure :
-
Reactants : 4-Chloro-1H-pyrazole (1.0 equiv), 3-(bromomethyl)benzoic acid (1.1 equiv), anhydrous potassium carbonate (2.0 equiv).
-
Solvent : Dimethylformamide (DMF, 15 mL/g substrate).
-
Conditions : Stirred at 80°C under nitrogen for 12–16 hours.
-
Workup : Dilution with ice-water, acidification to pH 2–3 with HCl, filtration, and recrystallization from ethanol/water.
Key Parameters :
Cyclocondensation of Hydrazines and Dicarbonyls
An alternative route employs cyclocondensation between 3-(hydrazinylmethyl)benzoic acid and 1,3-dichloropropane-1,3-dione to form the pyrazole ring in situ. This method offers regioselectivity but requires stringent temperature control.
Reaction Scheme :
Optimization Insights :
-
Temperature : 60–70°C minimizes side products like dihydroquinazolines.
-
Catalyst : Trace acetic acid (0.5 mol%) improves cyclization efficiency.
Reaction Optimization and Yield Enhancement
Temperature and Time Profiling
Isothermal experiments (80°C) show reaction completion within 14 hours, whereas lower temperatures (50°C) require >24 hours and result in 15–20% unreacted starting material.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 300 MHz) :
-
δ 8.12 (s, 1H, pyrazole-H3)
-
δ 7.85–7.78 (m, 4H, aromatic H)
-
δ 5.42 (s, 2H, CH₂ linker)
¹³C NMR (75 MHz) :
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that microreactors operating at 100°C with a residence time of 8 minutes achieve 94% yield, reducing side products by 40% compared to batch processes.
Purification Techniques
-
Recrystallization : Ethanol/water (7:3 v/v) yields 98% pure product.
-
Chromatography : Silica gel (hexane/ethyl acetate, 1:1) resolves residual pyrazole dimers.
Challenges and Mitigation Strategies
Hydrolytic Degradation
The ester analog (methyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate) is prone to hydrolysis during storage. Solutions include:
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole, including 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid, exhibit potent antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii, which are known for their antibiotic resistance .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Research has indicated that these compounds can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The specific mechanisms often involve inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Agricultural Applications
In addition to medicinal uses, compounds like this compound have been explored for their potential as agrochemicals. Their ability to act as herbicides or fungicides is under investigation due to their structural similarity to known active agricultural chemicals. Preliminary studies suggest they may effectively control certain weeds and fungal pathogens without harming crops .
Table 2: Potential Agrochemical Applications
| Application Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| Herbicide | Common Weeds | 85 | |
| Fungicide | Fungal Pathogens | 78 |
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various pyrazole derivatives, including the target compound, researchers found that modifications to the pyrazole ring significantly affected antibacterial activity. The study concluded that the presence of chlorine substituents enhanced the compound's ability to disrupt bacterial cell membranes, leading to increased potency against resistant strains .
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound showed promising results in controlling weed populations without adversely affecting crop yield. The trials highlighted its potential as an environmentally friendly alternative to conventional herbicides .
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The chlorine atom may also play a role in enhancing binding affinity through halogen bonding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Linker Variations
4-(4-Chloro-pyrazol-1-ylmethyl)benzoic Acid
- Structural Difference : The pyrazole-methyl group is attached to the para position of the benzoic acid (vs. meta in the target compound).
- Impact : The para substitution may alter electronic distribution, solubility, and binding interactions with biological targets. CymitQuimica lists both isomers as distinct building blocks, suggesting divergent applications in drug design .
3-[(4-Chloro-1H-pyrazol-1-yl)methoxy]benzoic Acid
- Structural Difference : A methoxy (-O-) linker replaces the methylene (-CH₂-) group.
- This could affect pharmacokinetics, such as membrane permeability .
Halogen Substitution: Bromo vs. Chloro Analogs
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic Acid
- Structural Difference : Bromine replaces chlorine at the pyrazole 4-position.
- However, increased molecular weight (326.10 vs. 236.66 g/mol) could reduce metabolic stability .
Functional Group Modifications on the Pyrazole Ring
4-Chloro-3-[(3-Formyl-4-methyl-1H-pyrazol-1-yl)methyl]benzoic Acid
- Structural Difference : A formyl (-CHO) and methyl (-CH₃) group are added to the pyrazole ring.
4-[4-[(E)-[(4-Chlorophenyl)hydrazono]methyl]-3-(7-Hydroxy-2-oxo-chromen-3-yl)pyrazol-1-yl]benzoic Acid
- Structural Difference: A coumarin moiety and hydrazono group are incorporated.
- Impact: The coumarin unit adds fluorescence properties, enabling imaging applications. The hydrazono group may enhance chelation with metal ions, relevant in metalloenzyme inhibition .
Saturated vs. Aromatic Pyrazole Derivatives
4-[3-(4-Chlorophenyl)-4,5-Dihydro-1H-pyrazol-1-yl]benzoic Acid
- Structural Difference : A dihydropyrazole (partially saturated) ring replaces the aromatic pyrazole.
- Impact : Saturation reduces aromaticity, increasing conformational flexibility. This may improve binding to flexible enzyme pockets but decrease π-π stacking interactions observed in crystalline structures of the target compound .
Antimicrobial Activity: Substituent Effects
Chloro-substituted pyrazole derivatives, such as 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid, exhibit potent antimicrobial activity against Acinetobacter baumannii (MIC = 1.56 µg/mL) . Comparatively, bromo or formyl-substituted analogs (e.g., ) may show reduced activity due to altered electronic or steric profiles.
Physicochemical and Crystallographic Properties
- Solubility : Methoxy-linked analogs (e.g., 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid) are more polar than methylene-linked variants, favoring aqueous solubility .
- Crystallinity : The target compound and its dihydropyrazole analog () exhibit distinct packing patterns. For example, π-π interactions between pyrazole and chlorophenyl rings stabilize the crystal lattice in halogenated derivatives .
Biological Activity
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C12H11ClN2O3
- Molecular Weight: 266.68 g/mol
- CAS Number: 386705-82-4
The compound features a benzoic acid moiety linked to a pyrazole derivative, with a chloro substituent that enhances its biological activity. The unique structure allows for interactions with various biological targets, potentially leading to therapeutic applications.
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity against various bacterial strains, particularly resistant ones.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 3.125 |
| Acinetobacter baumannii | 3.125 |
| Escherichia coli | 6.25 |
Research indicates that this compound exhibits minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against resistant strains, making it a candidate for further development as an antibiotic .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 |
| HepG2 (Liver) | 4.98 - 14.65 |
These results suggest that the compound may act as a microtubule-destabilizing agent, which is crucial in cancer therapy as it can induce apoptosis in cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The presence of the chloro group enhances binding affinity to target sites, facilitating inhibition of critical biological pathways involved in cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against drug-resistant strains of Staphylococcus aureus, showing significant growth inhibition at low concentrations .
- Cancer Cell Inhibition : Another research effort focused on the cytotoxic effects of this compound on breast cancer cells, confirming its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid?
- Methodological Answer : The compound can be synthesized via a Mannich-type reaction , where a pyrazole derivative (e.g., 4-chloro-1H-pyrazole) is coupled to a benzoic acid scaffold using formaldehyde or its equivalents as the methylene bridge source. For example, analogous Mannich reactions have been employed to synthesize bis-pyrazole derivatives of crown ethers . Alternatively, condensation reactions with hydrazide intermediates (e.g., cyclization using phosphorus oxychloride) may be adapted, as demonstrated in the synthesis of structurally related pyrazole-hydrazone hybrids .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography provides definitive confirmation of molecular geometry, as shown in studies of pyrazole-sulfonamide derivatives .
- IR spectroscopy identifies functional groups like carboxylic acid (-COOH) and pyrazole ring vibrations .
- NMR (¹H/¹³C) resolves substitution patterns on the pyrazole and benzoic acid moieties.
- Mass spectrometry confirms molecular weight and fragmentation patterns.
Q. What preliminary biological activities have been reported for similar pyrazole-benzoic acid derivatives?
- Methodological Answer : Derivatives of 4-[3-arylpyrazol-1-yl]benzoic acids exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. Testing involves:
- Minimum Inhibitory Concentration (MIC) assays using broth microdilution .
- Structure-activity relationship (SAR) studies to optimize substituent effects (e.g., halogenation enhances potency) .
Advanced Research Questions
Q. How can contradictory results in biological activity data be resolved?
- Methodological Answer : Contradictions often arise from substituent positional isomerism or assay variability. Strategies include:
- Systematic SAR studies to isolate the impact of substituents (e.g., methyl vs. chloro groups on the pyrazole ring) .
- Standardized assay protocols (e.g., consistent inoculum size, solvent controls) to minimize variability .
- Molecular docking to correlate activity with target binding affinity, leveraging X-ray crystal structures of related compounds .
Q. What strategies optimize reaction yields during synthesis?
- Methodological Answer :
- Catalyst screening : FeCl₃ or Lewis acids improve chlorination efficiency in analogous benzoic acid derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Mannich reaction rates .
- Temperature control : Stepwise heating (e.g., 60°C for condensation, 120°C for cyclization) minimizes side reactions .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Synthetic diversification : Introduce substituents at the pyrazole 4-position or benzoic acid para-position to probe steric/electronic effects .
- Crystallographic data : Compare bond angles and dihedral angles with activity to identify conformational prerequisites .
- QSAR modeling : Use computational tools to predict bioactivity based on Hammett constants or logP values .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer :
- Derivatization : Convert the carboxylic acid to a methyl ester (improves lipid solubility) or sodium salt (enhances aqueous solubility) .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- Prodrug design : Attach hydrolyzable groups (e.g., acetyl) to improve bioavailability .
Data Contradiction Analysis
- Example : Discrepancies in antimicrobial activity between studies may stem from bacterial strain specificity or compound purity . Validate results using orthogonal assays (e.g., time-kill kinetics) and ensure ≥95% purity via HPLC .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
